2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride
Overview
Description
2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is a crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a methyl-substituted phenyl ring.
Scientific Research Applications
2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and nitromethane.
Formation of Nitro Alcohol: The first step involves the Henry reaction, where 3-methylbenzaldehyde reacts with nitromethane in the presence of a base to form 3-methyl-β-nitrostyrene.
Reduction: The nitro group in 3-methyl-β-nitrostyrene is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, resulting in 2-Amino-3-(3-methylphenyl)propan-1-ol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 2-Oxo-3-(3-methylphenyl)propan-1-ol.
Reduction: 2-Methyl-3-(3-methylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-phenylpropan-1-ol hydrochloride: Lacks the methyl group on the phenyl ring.
2-Amino-3-(4-methylphenyl)propan-1-ol hydrochloride: The methyl group is positioned differently on the phenyl ring.
Uniqueness
2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-amino-3-(3-methylphenyl)propan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-3-2-4-9(5-8)6-10(11)7-12;/h2-5,10,12H,6-7,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONJDVPMECIZSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.